molecular formula C7H16N2O B8616764 N-(2-Aminoethyl)-3-methylbutanamide CAS No. 53673-18-0

N-(2-Aminoethyl)-3-methylbutanamide

Cat. No.: B8616764
CAS No.: 53673-18-0
M. Wt: 144.21 g/mol
InChI Key: RNEIBNDXCHWDBH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-methylbutanamide is a secondary amide derived from 3-methylbutanoic acid, featuring a 2-aminoethyl group attached to the amide nitrogen. The compound’s hydrophilic 2-aminoethyl substituent distinguishes it from other 3-methylbutanamide derivatives, which often bear aromatic or aliphatic groups .

Properties

CAS No.

53673-18-0

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(2-aminoethyl)-3-methylbutanamide

InChI

InChI=1S/C7H16N2O/c1-6(2)5-7(10)9-4-3-8/h6H,3-5,8H2,1-2H3,(H,9,10)

InChI Key

RNEIBNDXCHWDBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-(2-Aminoethyl)-3-methylbutanamide, highlighting substituent differences and their implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Aminoethyl C₇H₁₅N₂O¹ 143.21 g/mol High hydrophilicity; potential H-bonding capacity (speculative) -
N-(4-Methoxyphenyl)-3-methylbutanamide 4-Methoxyphenyl C₁₂H₁₇NO₂ 207.27 g/mol Enhanced stability due to electron-rich aromatic group; research chemical applications
N-Cyclohexyl-3-methylbutanamide Cyclohexyl C₁₁H₂₁NO 183.29 g/mol Increased lipophilicity; used in chemical synthesis
4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide 2-(5-Hydroxyindol-3-yl)ethyl C₁₄H₁₈N₃O₂ 260.31 g/mol Neurological research (indole moiety may interact with serotonin receptors)
2-Acetyl-3-methyl-N-phenylbutanamide Phenyl + acetyl C₁₃H₁₇NO₂ 219.28 g/mol Reduced solubility; potential use in polymer chemistry

Key Differences and Implications

  • Hydrophilicity vs. Lipophilicity: The 2-aminoethyl group in the target compound likely enhances water solubility compared to analogs with bulky aliphatic (e.g., cyclohexyl ) or aromatic (e.g., 4-methoxyphenyl ) substituents. This property may favor pharmaceutical applications requiring bioavailability.
  • Chemical Reactivity: The amino group in this compound could participate in further functionalization (e.g., conjugation, crosslinking), unlike analogs with inert substituents like methoxyphenyl or cyclohexyl.
  • Biological Activity: Compounds with indole moieties (e.g., 4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide ) may target neurological pathways, whereas the target compound’s aminoethyl group could interact with amine-binding receptors or enzymes.

Research and Application Trends

  • Material Science: Silane-containing analogs (e.g., N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane ) demonstrate utility in adhesion-promoting coatings, suggesting that the target compound’s amino group could enhance interfacial interactions in polymer matrices.
  • Pharmaceuticals: Structural analogs like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide (a psychoactive substance ) highlight the pharmacological relevance of modifying the amide substituent. The aminoethyl group in the target compound may offer a safer profile due to reduced lipophilicity.

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